molecular formula C23H29NO6 B4075965 Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]azepane

Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]azepane

Cat. No.: B4075965
M. Wt: 415.5 g/mol
InChI Key: BLFYGPSZXOFKQX-UHFFFAOYSA-N
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Description

Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]azepane: is a complex organic compound that combines the properties of oxalic acid with a phenylmethoxyphenoxyethyl group attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]azepane typically involves multiple steps, starting with the preparation of oxalic acid derivatives and the subsequent introduction of the phenylmethoxyphenoxyethyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis process and verifying the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]azepane: undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and precise pH adjustments .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]azepane: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]azepane: can be compared with other similar compounds, such as:

    Oxalic acid derivatives: These compounds share the oxalic acid moiety but differ in the attached functional groups, leading to variations in their chemical and biological properties.

    Phenylmethoxyphenoxyethyl derivatives: These compounds share the phenylmethoxyphenoxyethyl group but differ in the core structure, resulting in different reactivity and applications.

    Azepane derivatives:

The uniqueness of This compound

Properties

IUPAC Name

oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.C2H2O4/c1-2-7-15-22(14-6-1)16-17-23-20-10-12-21(13-11-20)24-18-19-8-4-3-5-9-19;3-1(4)2(5)6/h3-5,8-13H,1-2,6-7,14-18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFYGPSZXOFKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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